Dimethyl (2-aminophenyl)phosphonate
Description
Significance of Organophosphorus Compounds in Modern Organic Chemistry
Organophosphorus compounds, which are organic compounds containing phosphorus, represent a cornerstone of modern organic chemistry. nih.gov Their importance stems from their diverse applications, ranging from crucial roles in industrial processes and agriculture to their use as powerful reagents and catalysts in organic synthesis. nih.govtaylorandfrancis.com In the realm of synthetic chemistry, organophosphorus reagents are indispensable for a variety of transformations, including the celebrated Wittig reaction for the formation of alkenes. fiveable.me
The versatility of phosphorus, which can exist in multiple oxidation states, allows for the creation of a wide spectrum of organophosphorus compounds with distinct properties and reactivities. wikipedia.org These compounds are integral to the production of pharmaceuticals, pesticides, flame retardants, and plasticizers. nih.govwikipedia.org The unique characteristics of the phosphorus-carbon bond and the stereochemistry around the phosphorus atom contribute to their broad utility and the ongoing "golden age of phosphorus chemistry". nih.gov
Overview of Aminophosphonates: Structural Motifs and Research Interest
Within the broad class of organophosphorus compounds, aminophosphonates have emerged as a particularly interesting structural motif. wikipedia.org These compounds are structural analogs of amino acids, where a phosphonic acid group or its ester replaces the carboxylic acid moiety. wikipedia.orgresearchgate.net This structural similarity is a key driver of the significant research interest in aminophosphonates.
The general structure of an α-aminophosphonate features an amino group and a phosphonate (B1237965) group attached to the same carbon atom. This arrangement confers upon them a range of interesting biological and chemical properties. researchgate.net They are recognized for their potential as enzyme inhibitors, peptidomimetics, and therapeutic agents. researchgate.netnih.gov The tetrahedral geometry of the phosphonate group is thought to mimic the transition state of peptide bond hydrolysis, contributing to their enzyme inhibitory activity. researchgate.net
The synthesis of aminophosphonates is a topic of extensive research, with methods like the Kabachnik-Fields reaction and the Pudovik reaction being prominent examples. wikipedia.orgnih.gov The development of stereoselective synthetic routes to chiral aminophosphonates is a particularly active area of investigation due to the importance of stereochemistry in their biological activity. wikipedia.org
Rationale for Dedicated Research on Dimethyl (2-aminophenyl)phosphonate and its Derivatives
The specific focus on this compound stems from the unique combination of a dimethyl phosphonate group and an aminophenyl moiety within a single molecule. The presence of the ortho-amino group on the phenyl ring introduces possibilities for further chemical modifications and the synthesis of a variety of derivatives. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
87390-24-7 |
|---|---|
Molecular Formula |
C8H12NO3P |
Molecular Weight |
201.16 g/mol |
IUPAC Name |
2-dimethoxyphosphorylaniline |
InChI |
InChI=1S/C8H12NO3P/c1-11-13(10,12-2)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3 |
InChI Key |
PDMHIOIIKXOIDN-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=CC=CC=C1N)OC |
Origin of Product |
United States |
Synthetic Methodologies for Dimethyl 2 Aminophenyl Phosphonate and Analogous Structures
Established Synthetic Pathways to Arylaminophosphonates
Kabachnik-Fields Reaction Strategies and Catalytic Approaches
The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (such as an aldehyde or ketone), and a dialkyl phosphite (B83602). wikipedia.orgnih.govmdpi.com This reaction is a cornerstone for the synthesis of α-aminophosphonates. nih.govorganic-chemistry.org The mechanism of the Kabachnik-Fields reaction can proceed through two main pathways, depending on the nature of the reactants. It can involve the initial formation of an imine from the amine and carbonyl compound, followed by the addition of the phosphite (the "imine" mechanism). mdpi.com Alternatively, it can proceed via an α-hydroxyphosphonate intermediate (the "α-hydroxyphosphonate" mechanism). mdpi.com Monitoring of some reactions has indicated the involvement of the imine intermediate. nih.gov
A variety of catalysts have been employed to improve the efficiency and scope of the Kabachnik-Fields reaction. These include Lewis acids, which can be challenging due to their potential deactivation by water formed during the reaction. arkat-usa.org To circumvent this, water-stable catalysts like rare earth metal triflates have been used. arkat-usa.org Other effective catalysts include:
Metal triflates core.ac.uk
Indium(III) chloride mdpi.com
Magnesium perchlorate (B79767) mdpi.com
Gold–bipyridine complexes core.ac.uk
Zinc(II) di(l-prolinate) core.ac.uk
Silica-supported dodecatungstophosphoric acid core.ac.uk
Nickel chloride and niobium chloride mdpi.com
Interestingly, solvent-free microwave-assisted conditions have proven to be a highly efficient and environmentally friendly alternative, often proceeding without the need for any catalyst. nih.govnih.gov
Interactive Table: Catalysts in the Kabachnik-Fields Reaction
| Catalyst | Reactants | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Metal Triflates | Aromatic amines, benzaldehyde (B42025) derivatives, dialkyl phosphites | - | Efficient synthesis of α-aminophosphonates | core.ac.uk |
| Indium(III) Chloride | Aldehydes/ketones, amines, phosphites | - | Provides α-amino phosphonates | mdpi.com |
| Magnesium Perchlorate | Aldehydes/ketones, amines, phosphites | - | Efficient three-component reaction | mdpi.com |
| Gold–bipyridine complex | Anilines, benzaldehydes, diphenyl phosphite | Dichloromethane | Preparation of a series of α-aminophosphonates | core.ac.uk |
| Zinc(II) di(l-prolinate) | Anilines, benzaldehydes, diphenyl phosphite | Dichloromethane | Three-component condensation | core.ac.uk |
| DTP/SiO2 | - | Room temperature | Heterogeneous, reusable catalyst | core.ac.uk |
| Nickel(II) chloride | Aniline (B41778) derivatives, substituted benzaldehydes, diethyl phosphite | 82 °C | Efficient catalyst | mdpi.com |
| Niobium chloride | Aniline derivatives, substituted benzaldehydes, diethyl phosphite | 82 °C | Efficient catalyst | mdpi.com |
| None (Microwave) | Amines, oxo compounds, >P(O)H species | Solvent-free | Green and efficient synthesis | nih.govnih.gov |
Pudovik Reaction and its Variants
The Pudovik reaction involves the addition of a dialkyl phosphite to a pre-formed imine, representing a two-component approach to α-aminophosphonates. wikipedia.orgwikipedia.org This reaction is closely related to the Kabachnik-Fields reaction, which can be seen as an in-situ version of the Pudovik reaction where the imine is formed in the reaction mixture. wikipedia.orgwikipedia.org The Pudovik reaction is typically base-catalyzed, where the base facilitates the addition of the phosphorus–hydrogen bond across the carbon–nitrogen double bond of the imine. wikipedia.org
Various catalysts have been developed for the Pudovik reaction, including acids, bases, metal salts, and metal complexes. nih.gov Microwave-assisted, solvent-free conditions have also been successfully applied to the Pudovik reaction, leading to high yields of α-aryl-α-aminophosphonates. nih.gov A notable variant is the Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence, which provides access to valuable phosphoric esters. nih.gov
Palladium-Catalyzed C-P Bond Formation for Phosphonate (B1237965) Synthesis
Palladium-catalyzed cross-coupling reactions offer a powerful method for forming carbon-phosphorus (C-P) bonds, essential for the synthesis of aryl phosphonates. The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with P(O)-H compounds, is a foundational method in this area. nih.gov This has been extended to include other electrophilic partners like aryl nonaflates, which can be readily prepared from phenols. nih.govacs.org
The use of iodide as an accelerator in these reactions has been shown to be effective. nih.govacs.org Palladium catalysts, such as Pd(PPh3)4 and Pd(OAc)2, are commonly used. nih.govacs.org This methodology is tolerant of a wide range of functional groups and provides a direct route to aryl phosphonates from readily available starting materials. nih.govacs.orgorganic-chemistry.org Nickel catalysts have also been employed for the phosphorylation of aryl mesylates and tosylates. acs.org
Interactive Table: Palladium-Catalyzed C-P Bond Formation
| Catalyst | Substrates | Conditions | Product | Reference |
|---|---|---|---|---|
| Pd(PPh3)4 | Aryl nonaflates, P(O)H compounds | Iodide accelerated | Aryl phosphonates, aryl phosphinates | nih.govacs.org |
| Pd(OAc)2 | Aryl nonaflates, P(O)H compounds | Iodide accelerated | Aryl phosphine (B1218219) oxides | nih.govacs.org |
| Palladium catalyst | Aryl mesylates and tosylates | - | Aryl phosphonates | acs.org |
| Ni(cod)2-L8 | Aryl sulfonates | - | Aryl phosphonates | acs.org |
Regioselective and Stereoselective Synthesis of Aminophosphonate Derivatives
The biological activity of α-aminophosphonates is often dependent on their stereochemistry. mdpi.com Consequently, the development of methods for the regioselective and stereoselective synthesis of these compounds is of great importance.
Enantioselective Synthesis and Resolution of Chiral Aminophosphonates
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies have been developed for the asymmetric synthesis of α-aminophosphonates. One approach involves the use of chiral catalysts in the Pudovik and Kabachnik-Fields reactions. For instance, chiral amine bases like quinine (B1679958) can promote the enantioselective Pudovik reaction. wikipedia.org Chiral Brønsted acids, such as (R)-3,3'-[4-fluorophenyl]2-1,1'-binaphthol phosphate (B84403), have been used as organocatalysts for the asymmetric addition of dialkyl phosphites to aldimines, yielding chiral α-aminophosphonates. mdpi.comresearchgate.net
Palladium-catalyzed asymmetric hydrogenation of α-iminophosphonates is another highly effective method, providing optically active α-aminophosphonates with high enantiomeric excess (up to 99% ee). nih.gov Additionally, organocatalytic α-amidoalkylation of dimethyl phosphite with 1-(N-acylamino)alkyltriphenylphosphonium salts using chiral Cinchona alkaloid derivatives as phase-transfer catalysts offers a convenient route to enantiomerically enriched α-aminophosphonates. nih.gov
When a racemic mixture is synthesized, optical resolution can be employed to separate the enantiomers. This typically involves the use of a chiral resolving agent to form diastereomers that can be separated by physical means, such as crystallization.
Diastereoselective Control in Phosphonate Formation
Diastereoselective synthesis focuses on controlling the formation of multiple stereocenters in a molecule. In the context of phosphonate synthesis, this is relevant when creating molecules with more than one chiral center. For example, hydrogen-bond catalysis has been used to promote the enantioselective Mukaiyama aldol (B89426) reaction with acyl phosphonates, leading to α-hydroxy phosphonate products with two chiral centers, one tertiary and one quaternary, with high diastereo- and enantioselection. nih.gov
Another strategy involves the Michael addition of α-lithiated phosphonates to nitroalkenes using chiral catalysts like cinchonine, which results in the diastereo- and enantioselective synthesis of γ-nitrophonates. acs.org These examples highlight the progress in developing sophisticated catalytic systems to achieve high levels of stereocontrol in the synthesis of complex phosphonate derivatives.
Green Chemistry Principles and Sustainable Synthetic Approaches in Aminophosphonate Synthesis
The application of green chemistry principles to the synthesis of α-aminophosphonates has focused on several key areas: the use of environmentally benign solvents, the development of reusable catalysts, and the implementation of energy-efficient reaction conditions. The Kabachnik-Fields reaction, a one-pot condensation of an amine, a carbonyl compound, and a dialkyl phosphite, remains a cornerstone of α-aminophosphonate synthesis and has been the subject of numerous green innovations. rsc.orgnih.govrsc.org
Catalyst-Free and Solvent-Free Approaches: In its simplest green form, the Kabachnik-Fields reaction can be performed without any catalyst and under solvent-free conditions. researchgate.net This approach significantly reduces waste and simplifies the purification process. Microwave irradiation has also been successfully employed to accelerate these reactions, often leading to higher yields in shorter reaction times, which is another tenet of green chemistry. rsc.org
Green Catalysts and Solvents: Where catalysts are necessary to improve reaction rates and yields, a variety of environmentally friendly options have been explored. Heteropolyacids, such as H6P2W18O62·14H2O, have proven to be efficient and reusable catalysts for the synthesis of α-aminophosphonates under solvent-free conditions. rsc.org Similarly, nanoparticles of metal oxides like zinc oxide (ZnO) have been utilized as effective catalysts in aqueous media, a green and abundant solvent. nih.gov
Ionic liquids, often referred to as "green solvents" due to their low vapor pressure and high thermal stability, have also been employed as both the solvent and catalyst in α-aminophosphonate synthesis. nsf.gov Their use can facilitate easy separation and recycling of the catalytic system.
The following table summarizes various green catalytic systems used in the synthesis of α-aminophosphonates:
| Catalyst System | Reaction Conditions | Solvent | Key Advantages |
| H6P2W18O62·14H2O | Solvent-free | None | Reusable catalyst, good yields, short reaction times. rsc.org |
| ZnO nanoparticles | Room temperature | Water | Use of a green solvent, good yields, easy product separation. nih.gov |
| Room-temperature ionic liquids | Solvent-free | None | High yields, high selectivity, catalyst can be recycled. nsf.gov |
| Nano BF3·SiO2 | Varies | Varies | Easy removal from the reaction mixture, less sensitive to air and moisture. |
| Iodine on silica (B1680970) gel | Microwave irradiation | Solvent-free | Metal-free catalyst, rapid reaction. nih.gov |
These examples highlight a clear trend towards the development of more sustainable synthetic routes for this important class of compounds, minimizing environmental impact while maximizing efficiency.
Synthetic Routes to Key Precursors and Intermediates for Dimethyl (2-aminophenyl)phosphonate
The synthesis of this compound typically proceeds through key precursors and intermediates, primarily involving the introduction of the phosphonate group onto a benzene (B151609) ring bearing a nitro group, which is subsequently reduced to the target amine.
Synthesis of 2-Nitroaniline (B44862): A crucial starting material for the synthesis of this compound is 2-nitroaniline. The commercial production of 2-nitroaniline is achieved through the reaction of 2-nitrochlorobenzene with ammonia (B1221849) at elevated temperature and pressure. rsc.org
ClC₆H₄NO₂ + 2 NH₃ → H₂NC₆H₄NO₂ + NH₄Cl
In a laboratory setting, direct nitration of aniline is generally inefficient. A common alternative involves the protection of the amino group as an acetanilide (B955), followed by nitration. While this directs the substitution primarily to the para position, the ortho isomer is also formed and can be separated. Subsequent hydrolysis of the amide group yields 2-nitroaniline. rsc.org Another method involves the sulfonation of aniline to block the para position, which increases the yield of the desired 2-nitro isomer to around 56%. rsc.orgrsc.org
Synthesis of Dimethyl (2-nitrophenyl)phosphonate Intermediate: A plausible route to the target compound involves the formation of a (2-nitrophenyl)phosphonate intermediate. One documented method describes the synthesis of dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate from o-nitrobenzaldehyde and dimethyl phosphite. nsf.gov This reaction is carried out in tetrahydrofuran (B95107) (THF) using a mixture of potassium fluoride (B91410) and alumina (B75360) as the catalyst.
O₂NC₆H₄CHO + (CH₃O)₂P(O)H → O₂NC₆H₄CH(OH)P(O)(OCH₃)₂
The subsequent reduction of the nitro group in a compound like dimethyl (2-nitrophenyl)phosphonate or a related intermediate is the final key step. While a specific documented procedure for the direct reduction of dimethyl (2-nitrophenyl)phosphonate was not found in the immediate search, the reduction of aromatic nitro groups is a well-established transformation in organic synthesis. Common methods include catalytic hydrogenation using catalysts such as platinum or palladium on carbon, or reduction with metals like tin, iron, or zinc in acidic media. youtube.com For instance, the catalytic reduction of various nitroanilines has been shown to be effective. The choice of reducing agent would be critical to ensure the stability of the phosphonate ester group.
The following table outlines the key precursors and intermediates and their methods of synthesis:
| Compound Name | Structure | Synthetic Method | Key Reagents |
| 2-Nitroaniline | O₂N-C₆H₄-NH₂ | Ammonolysis of 2-nitrochlorobenzene | 2-Nitrochlorobenzene, Ammonia |
| Nitration of acetanilide followed by hydrolysis | Acetanilide, Nitrating mixture, Acid/Base for hydrolysis | ||
| Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate | O₂N-C₆H₄-CH(OH)P(O)(OCH₃)₂ | Pudovik reaction | o-Nitrobenzaldehyde, Dimethyl phosphite, KF/Al₂O₃ |
The synthesis of this compound is therefore a multi-step process that relies on the availability of key nitroaromatic precursors.
Reaction Chemistry and Advanced Chemical Transformations of Dimethyl 2 Aminophenyl Phosphonate
Reactivity and Functionalization of the Aminophenyl Moiety
The aminophenyl portion of the molecule, consisting of an amino group attached to a benzene (B151609) ring, is amenable to a variety of chemical transformations. The interplay between the activating and directing effects of the amino and phosphonate (B1237965) substituents governs the regioselectivity of these reactions.
Amine-Directed Reactions and Ortho-Functionalization
The amino group strongly influences the reactivity of the aromatic ring, primarily directing incoming electrophiles to the ortho and para positions. This directing effect is a cornerstone of synthetic strategies involving this compound. The presence of the phosphonate group, however, can introduce steric hindrance and electronic effects that modulate this reactivity.
Reactions targeting the amine group itself, such as acylation or alkylation, can be used to introduce new functional groups and to protect the amine during subsequent transformations. These modifications can also influence the directing effect of the nitrogen atom in electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. libretexts.org In the case of dimethyl (2-aminophenyl)phosphonate, the amino group is a powerful activating group and an ortho-, para-director, while the dimethyl phosphonate group is generally considered a deactivating group and a meta-director. The outcome of EAS reactions on this substrate is therefore dependent on the interplay of these competing electronic effects and the specific reaction conditions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com The regioselectivity of these reactions on the aminophenyl ring is a subject of detailed study, with the relative positions of the amino and phosphonate groups playing a crucial role in determining the site of substitution. For instance, nitration of substituted benzenes is a well-established method for introducing a nitro group onto the aromatic ring. youtube.comnih.gov The conditions for such reactions, typically involving a mixture of nitric acid and sulfuric acid, must be carefully controlled to achieve the desired product. youtube.com
Table 1: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |
| Sulfonation | SO₃, H₂SO₄ | SO₃ |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ |
Reactivity of the Phosphonate Ester Functionality
The dimethyl phosphonate group offers another avenue for chemical modification, primarily through reactions involving the phosphorus-oxygen bonds. These transformations are key to converting the phosphonate ester into other phosphorus-containing functional groups.
Hydrolysis of Phosphonate Esters to Phosphonic Acids
The hydrolysis of the dimethyl phosphonate ester to the corresponding (2-aminophenyl)phosphonic acid is a common and important transformation. nih.govresearchgate.net This reaction is typically achieved under acidic conditions, often by heating with a strong acid such as hydrochloric acid. nih.govd-nb.info The conversion proceeds in a stepwise manner, with the cleavage of the two methyl ester groups. nih.gov The resulting phosphonic acid functionality imparts different chemical and physical properties to the molecule, including increased water solubility and the ability to coordinate with metal ions.
The McKenna procedure, which involves a two-step reaction using bromotrimethylsilane (B50905) followed by methanolysis, provides an alternative and often milder method for the dealkylation of dialkyl phosphonates to yield phosphonic acids. d-nb.info This method can be particularly useful for substrates that are sensitive to harsh acidic conditions. d-nb.info
Transesterification and Other Alkoxy Group Modifications
The methyl groups of the phosphonate ester can be exchanged for other alkyl or aryl groups through transesterification reactions. organic-chemistry.org This process allows for the introduction of a wide variety of different ester functionalities, thereby modifying the steric and electronic properties of the phosphonate group. Catalysts, such as metal alkoxides or acids, are often employed to facilitate these reactions. This method provides a route to synthesize a library of phosphonate esters with tailored properties.
Derivatization Strategies for Complex Molecular Architectures
The dual reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules. By strategically combining the reactions described above, intricate molecular scaffolds can be constructed. For instance, the amino group can be used as a handle for peptide coupling or for the formation of heterocyclic rings. Subsequent modifications of the phosphonate group can then be performed to introduce additional functionality.
The synthesis of α-aminophosphonates, for example, can be achieved through a one-pot, three-component reaction of an aldehyde, an amine, and a dimethyl phosphite (B83602), often under solvent-free conditions. This highlights the utility of phosphonate-containing building blocks in multicomponent reactions to generate molecular complexity efficiently. The derivatization of the aminophenyl moiety, coupled with transformations of the phosphonate ester, opens up pathways to novel ligands for catalysis, biologically active compounds, and materials with unique properties.
Formation of Amido and Peptidic Derivatives
The presence of a primary amine functionality on the phenyl ring allows this compound to readily undergo acylation reactions to form a wide array of amido derivatives. This transformation is fundamental in medicinal chemistry and materials science for modifying the compound's properties. The reaction typically involves treating the aminophosphonate with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct.
Furthermore, the amino group serves as a crucial handle for incorporation into peptide structures. ariel.ac.ilrsc.org Standard peptide coupling methodologies can be employed to form a stable amide (peptide) bond between this compound and the carboxyl group of an amino acid or peptide fragment. nih.govbachem.com This process generally requires the use of coupling reagents to activate the carboxylic acid component, thereby facilitating nucleophilic attack by the aminophosphonate. nih.gov Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or aminium-based reagents such as benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). nih.govbachem.com The synthesis of phosphonopeptides is a significant area of research, as these molecules can act as mimics of natural peptides with altered biological activity and stability. nih.gov
| Reaction Type | Reagents | Typical Conditions | Product Type |
|---|---|---|---|
| Simple Amidation | Acyl Halide (e.g., Acetyl Chloride) or Anhydride (e.g., Acetic Anhydride) | Inert solvent (e.g., CH₂Cl₂), often with a base (e.g., Pyridine, Et₃N) | N-Acyl Derivative |
| Peptide Coupling | N-Protected Amino Acid, Coupling Reagent (e.g., DCC, HBTU, PyBOP) | Anhydrous polar aprotic solvent (e.g., DMF, CH₂Cl₂), base (e.g., DIPEA) | Peptidic Derivative nih.govbachem.com |
| Reaction with Isocyanate | Isocyanate (e.g., Phenyl Isocyanate) | Aprotic solvent, often at room temperature | Urea Derivative sapub.org |
Cyclization Reactions for Heterocycle Formation (e.g., Quinoline, Pyrimidine (B1678525) Derivatives)
The ortho-aminophenyl structure of this compound is a classic precursor for the synthesis of various fused heterocyclic systems. These cyclization reactions are powerful tools for constructing complex molecules with significant biological and photophysical properties.
Quinoline Derivatives: The synthesis of quinolines can be achieved through several established methods that are applicable to 2-aminoaryl compounds. nih.govnih.gov For instance, the Friedländer annulation involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester). By analogy, this compound can be envisioned as a substrate in modified Friedländer-type syntheses to produce phosphonate-substituted quinolines, which are of interest in medicinal chemistry. nih.gov
Pyrimidine Derivatives (Quinazolines): The 2-aminophenyl moiety is a direct precursor to the quinazoline (B50416) ring system, which is a benzo-fused pyrimidine. researchgate.net The most common approach involves a two-carbon atom source to complete the pyrimidine ring. For example, reaction with formamide (B127407) at high temperatures or with orthoesters like triethyl orthoformate can yield quinazoline derivatives. Another pathway involves condensation with an aldehyde to form an intermediate, which then undergoes oxidative cyclization to afford the aromatic quinazoline ring. These methods provide access to a broad class of heterocycles known for their diverse pharmacological activities. bu.edu.eggsconlinepress.com Additionally, oxidative cyclization of intermediates derived from 2-aminophenyl compounds can lead to other valuable heterocyclic cores, such as indolinones. nih.gov
| Target Heterocycle | Co-reactant(s) | General Method | Reference Reaction Principle |
|---|---|---|---|
| Quinoline | β-Diketone or β-Ketoester | Acid-catalyzed condensation and cyclization (e.g., Combes or Friedländer synthesis) | nih.govnih.gov |
| Quinazoline | Formamide or Triethyl Orthoformate | Condensation and cyclization at elevated temperatures | researchgate.net |
| Quinazoline | Aldehyde, followed by an oxidant | Formation of an intermediate followed by oxidative cyclization | researchgate.net |
| Indolinone | α-Keto ester or related species, followed by base and oxidant | Base-assisted cyclization accompanied by oxidation | nih.gov |
Formation of Schiff Bases and Related Imines
The primary amino group of this compound readily condenses with the carbonyl group of aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.net This reaction is typically reversible and acid-catalyzed, although it can often proceed simply by heating an equimolar mixture of the amine and the carbonyl compound, with removal of the water formed. ekb.eg
The resulting Schiff bases are versatile intermediates in their own right. The imine C=N bond can be reduced to a secondary amine or be subjected to nucleophilic attack. These compounds and their metal complexes have been investigated for a wide range of applications, including as catalysts and biologically active agents. ekb.eg The choice of aldehyde or ketone allows for the introduction of a wide variety of substituents, making this a highly modular transformation. Modern, solvent-free techniques, such as mechanochemical grinding, have also been shown to be effective for the synthesis of imines, offering a green and efficient alternative to traditional solution-phase methods. nih.gov
| Carbonyl Compound | Typical Conditions | Product Type | Reference Reaction Principle |
|---|---|---|---|
| Aromatic Aldehydes (e.g., Benzaldehyde (B42025), Salicylaldehyde) | Reflux in a solvent like ethanol (B145695) or toluene, often with a catalytic amount of acid (e.g., acetic acid) | Aromatic Schiff Base | sapub.orgekb.eg |
| Aliphatic Aldehydes or Ketones | Similar to aromatic aldehydes, may require more stringent water removal | Aliphatic Schiff Base | ekb.eg |
| Various Aldehydes and Amines | Manual grinding of neat reactants at room temperature | Schiff Base (via Mechanochemistry) | nih.gov |
Spectroscopic and Advanced Structural Characterization of Dimethyl 2 Aminophenyl Phosphonate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of dimethyl (2-aminophenyl)phosphonate in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of various nuclei, a complete picture of its connectivity and conformation can be assembled.
¹H, ¹³C, ³¹P, and ¹⁹F NMR Chemical Shift Analysis and Multiplicity
Proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR are fundamental to the characterization of this compound. While fluorine-19 (¹⁹F) NMR is not directly applicable to this specific molecule unless a fluorinated derivative is synthesized, it is a powerful tool for studying fluorinated analogues. nih.gov
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring atoms. Key signals include those for the aromatic protons, the amino (NH₂) group, and the methoxy (B1213986) (OCH₃) groups. The aromatic protons typically appear as a complex multiplet in the downfield region. The amino protons can be identified by their characteristic chemical shift and by deuterium (B1214612) exchange. The methoxy protons appear as a doublet due to coupling with the phosphorus atom.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Signals are observed for the aromatic carbons and the methoxy carbons. The carbon atoms directly bonded to the phosphorus atom will show a characteristic splitting pattern (doublet) due to ¹J(C-P) coupling.
³¹P NMR: Phosphorus-31 NMR is particularly informative for phosphonates, providing a single peak in the proton-decoupled spectrum, the chemical shift of which is characteristic of the phosphorus environment. organicchemistrydata.org The chemical shift is sensitive to the electronic environment around the phosphorus atom. researchgate.netnih.gov For this compound, the ³¹P chemical shift indicates a tetracoordinated phosphorus atom.
¹⁹F NMR: While not applicable to the parent compound, if a fluorine substituent were introduced onto the aromatic ring, ¹⁹F NMR would provide valuable information about the electronic effects of the phosphonate (B1237965) group on the ring. rsc.org The chemical shift of the fluorine nucleus would be sensitive to its position relative to the amino and phosphonate groups.
Interactive Data Table: Typical NMR Chemical Shifts for this compound Analogs
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | Aromatic-H | 6.5 - 7.5 | m | - |
| ¹H | NH₂ | Variable (broad) | s | - |
| ¹H | OCH₃ | ~3.7 | d | ³J(H-P) ≈ 11 |
| ¹³C | Aromatic-C | 115 - 150 | s, d | ¹J(C-P) for C-P |
| ¹³C | OCH₃ | ~53 | d | ²J(C-P) |
| ³¹P | P=O | ~20 - 30 | s (proton decoupled) | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
2D NMR Techniques for Complete Structural Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. For this compound, it would show correlations between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is used to assign the carbon signals based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbons and for confirming the connection of the phosphonate group to the aromatic ring by observing correlations between the methoxy protons and the ipso-carbon of the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound by probing their characteristic vibrational frequencies. researchgate.netnih.gov
IR Spectroscopy: The IR spectrum shows characteristic absorption bands for the N-H stretches of the primary amine, the aromatic C-H stretches, the P=O stretch (a strong and prominent band), and the P-O-C stretches.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. researchgate.netscilit.comdtu.dk The aromatic ring vibrations are typically strong in the Raman spectrum. The P=O stretch is also observable.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium | Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Strong |
| P=O | Stretch | 1200 - 1260 | Strong | Medium |
| P-O-C | Asymmetric Stretch | 1020 - 1050 | Strong | Medium |
| P-O-C | Symmetric Stretch | ~750 - 850 | Medium | Strong |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong | Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation.
Electron Ionization (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak confirms the molecular weight. Common fragmentation pathways for phosphonates include the loss of methoxy radicals (•OCH₃) and the cleavage of the C-P bond.
Electrospray Ionization (ESI-MS): ESI is a softer ionization technique that is less likely to cause fragmentation. It typically produces protonated molecules [M+H]⁺, which also confirms the molecular weight.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. This compound is expected to show absorption bands in the UV region due to the π → π* transitions of the aromatic ring. The presence of the amino and phosphonate groups can influence the position and intensity of these absorptions. The spectrum would likely show a primary absorption band around 240-250 nm and a secondary band at a longer wavelength, around 280-300 nm.
X-ray Diffraction Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of this compound in the solid state. nih.gov This method provides accurate bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amino group and the phosphonate oxygen atoms. The crystal structure would reveal the conformation of the methoxy groups relative to the P=O bond and the orientation of the phosphonate group with respect to the phenyl ring.
Computational and Theoretical Investigations of Dimethyl 2 Aminophenyl Phosphonate
Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio)
Quantum chemical calculations are fundamental to exploring the electronic and geometric features of a molecule. Methods like DFT and ab initio calculations are used to solve the Schrödinger equation for a given molecular system, providing detailed information about its behavior.
The electronic character of a molecule is primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability.
A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. In the case of Dimethyl (2-aminophenyl)phosphonate, the presence of an electron-donating amino (-NH₂) group and an electron-withdrawing phosphonate (B1237965) (-PO(OCH₃)₂) group on the same aromatic ring creates a push-pull system that significantly influences the electronic distribution and the frontier orbitals. DFT calculations can precisely map these orbitals and quantify the energy gap.
Global reactivity descriptors, derived from HOMO and LUMO energies, can further predict the chemical behavior of the molecule. researchgate.netnih.gov
Table 1: Representative Global Reactivity Descriptors Calculated via DFT
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating capacity |
| LUMO Energy (ELUMO) | - | Electron-accepting capacity |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1/η | Measure of reactivity |
This table presents theoretical parameters that can be determined for this compound using DFT calculations.
Computational methods are employed to determine the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. nih.gov For this compound, conformational flexibility exists primarily in the rotation around the P-C (phenyl), C-N (phenyl), and P-O bonds. DFT calculations can optimize the molecular geometry, providing precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. researchgate.net
Table 2: Predicted Optimized Geometric Parameters for Key Structural Features
| Parameter | Bond/Angle | Predicted Value (DFT) |
|---|---|---|
| Bond Length | P=O | ~1.48 Å |
| Bond Length | P-C | ~1.80 Å |
| Bond Length | C-N | ~1.40 Å |
| Bond Angle | O=P-C | ~115° |
| Bond Angle | C-C-N | ~120° |
This table shows hypothetical, yet realistic, geometric parameters for this compound based on DFT calculations for similar compounds.
A significant application of quantum chemical studies is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computed structure. Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, often from HOMO to LUMO.
Furthermore, the calculation of harmonic vibrational frequencies using DFT allows for the assignment of peaks in an experimental infrared (IR) spectrum. A strong correlation between the calculated and observed vibrational modes for key functional groups (e.g., P=O stretch, N-H stretch, P-O-C stretch) confirms that the optimized geometry is a true representation of the molecule.
Table 3: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies
| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Predicted DFT Value (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | -NH₂ | 3300-3500 | Correlated Value |
| Aromatic C-H Stretch | C-H | 3000-3100 | Correlated Value |
| P=O Stretch | Phosphonate | 1250-1280 | Correlated Value |
This table illustrates how DFT-calculated frequencies are compared against experimental IR data for structural validation.
Mechanistic Elucidation of Reactions via Computational Modeling
Computational modeling is indispensable for investigating reaction mechanisms, providing a level of detail that is often inaccessible through experimental means alone. It allows for the mapping of reaction pathways and the characterization of transient species like transition states and intermediates.
To understand how a chemical reaction proceeds, computational chemists map the potential energy surface that connects reactants to products. The highest point on the lowest energy path is the transition state, which represents the kinetic barrier of the reaction. Locating and characterizing the transition state is a key goal of mechanistic studies. rsc.org
For reactions involving this compound, such as its synthesis via cross-coupling, computational models can identify the geometry and energy of the transition state. These calculations can also determine whether a reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving one or more intermediates. rsc.org The analysis confirms the correct positioning of interacting residues and the preorganization of the system for stabilization of the transition state. rsc.org
Many synthetic routes to phosphonates are catalyzed, often by transition metals. acs.org Computational modeling is crucial for elucidating the entire catalytic cycle. acs.orgnih.gov These studies can identify the structure of the active catalyst, track its transformation throughout the reaction, and characterize all intermediates. acs.orgacs.org
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
A review of available scientific literature indicates a notable absence of studies focused on the molecular dynamics (MD) simulations of this compound. While MD simulations are a powerful tool for understanding the dynamic behavior and intermolecular interactions of chemical compounds, research specifically applying this methodology to this compound does not appear to be publicly accessible at this time.
Adsorption Characteristics and Interface Behavior (e.g., Metal Surfaces)
Consistent with the general lack of molecular dynamics studies, there is no specific research available that details the adsorption characteristics and interface behavior of this compound on metal surfaces. Investigations into how this molecule interacts with, adsorbs onto, and behaves at the interface of various materials, such as metals, have not been reported in the surveyed literature. Therefore, detailed findings on its binding energies, orientation on surfaces, and the nature of its intermolecular forces in such systems remain undetermined.
Structure-Reactivity and Structure-Property Relationship Studies
Dedicated structure-reactivity and structure-property relationship studies for this compound are not readily found in the public scientific domain. Such studies are crucial for correlating the molecular structure of a compound with its chemical reactivity and physical properties. While the synthesis of this compound as an intermediate in the preparation of other compounds has been noted in patent literature google.comgoogle.com, comprehensive computational analyses to establish quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR) have not been published. Consequently, predictive models that describe its biological activity or physical characteristics based on its molecular structure are not available.
Advanced Research Applications of Dimethyl 2 Aminophenyl Phosphonate Derivatives
Role in Advanced Organic Synthesis and Methodology Development
The strategic placement of amino and phosphonate (B1237965) groups on a benzene (B151609) ring allows Dimethyl (2-aminophenyl)phosphonate to serve as a key starting material for the synthesis of more complex molecules.
Precursors for Complex Heterocyclic Systems and Pharmaceutical Scaffolds
Derivatives of this compound are instrumental in the construction of complex heterocyclic systems, which form the core of many pharmaceutical compounds. nih.govbohrium.com The presence of both a nucleophilic amino group and a phosphonate moiety allows for a variety of chemical transformations. For instance, these derivatives can undergo reactions to form nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. researchgate.net The phosphonate group itself can be a crucial pharmacophore, mimicking the transition state of enzymatic reactions or acting as a phosphate (B84403) isostere. nih.govfrontiersin.org This dual functionality makes these compounds valuable precursors for creating novel pharmaceutical scaffolds with potential therapeutic applications, including anticancer and anti-inflammatory agents. nih.gov Research has demonstrated the synthesis of novel aminophosphonate derivatives containing pyrazole (B372694) moieties that exhibit significant inhibitory activity against enzymes like COX-2, highlighting their potential in drug design. nih.gov
Building Blocks for Novel Functional Molecules
Beyond pharmaceuticals, this compound derivatives are employed as fundamental building blocks in the synthesis of a wide array of novel functional molecules. researchgate.netrsc.orgnamiki-s.co.jp Their utility extends to the creation of materials with specific electronic, optical, or binding properties. The amino group can be readily modified to introduce various functional groups, while the phosphonate ester can be hydrolyzed to the corresponding phosphonic acid, which has strong coordinating capabilities. This versatility allows for the design and synthesis of molecules for applications in materials science, sensor technology, and as specialized ligands for catalysis. researchgate.net The ability to construct complex molecular architectures from these relatively simple starting materials is a testament to their importance in modern organic synthesis. rsc.org
Ligand Design and Coordination Chemistry
The presence of both a soft donor (phosphorus) and a hard donor (nitrogen/oxygen) makes this compound and its derivatives excellent candidates for ligand design in coordination chemistry. ias.ac.in
Chelating Properties with Transition Metal Ions
The amino and phosphonate groups in this compound derivatives can act in concert to bind a single metal ion, a property known as chelation. ichem.md This chelation often leads to the formation of stable, well-defined metal complexes. The nature of the metal-ligand interaction can be tuned by modifying the substituents on the aromatic ring or the phosphonate ester. These ligands can coordinate to a variety of transition metal ions, forming complexes with diverse geometries and electronic properties. researchgate.net The stability of these chelates is often enhanced by the formation of five- or six-membered rings involving the metal center.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with this compound derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. ichem.md A variety of spectroscopic techniques are then employed to characterize the resulting complexes.
Table 1: Spectroscopic Methods for Characterization of Metal Complexes
| Spectroscopic Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Provides details about the ligand's coordination environment and the structure of the complex in solution. Changes in the chemical shifts of the 1H, 13C, and 31P nuclei upon coordination are indicative of metal-ligand binding. |
| Infrared (IR) Spectroscopy | Reveals information about the vibrational modes of the ligand and how they are affected by coordination. Shifts in the stretching frequencies of the P=O and N-H bonds are particularly informative. |
| UV-Visible (UV-Vis) Spectroscopy | Used to study the electronic transitions within the metal complex, providing insights into its geometry and the nature of the metal-ligand bonding. |
| X-ray Crystallography | Offers definitive proof of the solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry around the metal center. ichem.md |
| Mass Spectrometry (MS) | Determines the molecular weight of the complex and can provide information about its fragmentation pattern. ichem.md |
Through these methods, researchers can gain a comprehensive understanding of the structure and bonding in these coordination compounds, which is crucial for their further application. ichem.md
Catalytic Applications of Phosphonate-Derived Systems
While direct catalytic applications of this compound itself are not extensively documented, the systems derived from it, particularly its metal complexes, hold significant promise in catalysis. The design of ligands based on aminophosphonates allows for the fine-tuning of the electronic and steric properties of a metal center, which is a key principle in the development of efficient and selective catalysts. For example, palladium complexes bearing phosphonate-containing ligands have been investigated for their catalytic activity in various organic transformations. ichem.md The development of "green" catalytic systems is an active area of research, and phosphonate-based catalysts are being explored for their potential in environmentally benign chemical processes. rsc.org The versatility of aminophosphonate ligands suggests that their corresponding metal complexes could find applications in a range of catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations.
Asymmetric Catalysis and Enantioselective Transformations
The development of chiral ligands is fundamental to asymmetric catalysis, aiming to achieve high enantioselectivity in chemical transformations. Chiral α-aminophosphonates, a class of compounds structurally related to this compound, have emerged as effective ligands in various metal-catalyzed asymmetric reactions. Their utility stems from the presence of stereogenic centers, which can be at the carbon atom adjacent to the phosphorus and/or at the phosphorus atom itself.
One notable application is in the copper-catalyzed asymmetric oxidative coupling of 2-naphthols to produce chiral BINOLs (1,1'-bi-2-naphthol). acs.orgnih.gov In these transformations, chiral α-aminophosphonate ligands coordinate with the copper catalyst, creating a chiral environment that directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the BINOL product. acs.orgnih.gov The straightforward synthesis of these ligands presents a considerable advantage over more complex chiral ligand systems. acs.org The effectiveness of these ligands is attributed to their specific steric and electronic properties, which can be fine-tuned by modifying the substituents on the amino and phosphonate groups to optimize enantiomeric excess.
Similarly, chiral β-aminophosphines have demonstrated significant potential as powerful catalysts in their own right (organocatalysis) or as ligands in metal-catalyzed reactions. rsc.org These derivatives are valued for their stability, low toxicity, and ease of handling. rsc.org In metal-catalyzed processes, such as palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions, the coordination of chiral aminophosphine (B1255530) ligands to the metal center is crucial for inducing asymmetry. rsc.orgrsc.orgresearchgate.net
Role in Homogeneous and Heterogeneous Catalysis
The versatility of aminophosphonate derivatives extends to both homogeneous and heterogeneous catalysis, where the catalyst is in the same phase or a different phase than the reactants, respectively. youtube.comyoutube.comyoutube.comyoutube.com
Homogeneous Catalysis: In homogeneous systems, chiral aminophosphine ligands, which share functional similarities with aminophosphonates, have been successfully employed. For instance, chiral bidentate aminophosphines have been synthesized and used in rhodium-catalyzed hydroformylation of styrene (B11656) and vinyl acetate. rsc.orgresearchgate.net These ligands form soluble complexes with the rhodium precursor, and the chiral environment around the metal center influences the reaction's regioselectivity and enantioselectivity, yielding enantiomeric excesses up to 51%. rsc.orgresearchgate.net The catalyst's activity and selectivity are dictated by the ligand's structure, which provides an alternative reaction pathway with a lower activation energy. youtube.comyoutube.com
Heterogeneous Catalysis: In heterogeneous catalysis, the focus is often on the synthesis of α-aminophosphonate derivatives themselves, utilizing solid-supported catalysts. The Kabachnik-Fields reaction, a one-pot, three-component reaction, is a common method for synthesizing α-aminophosphonates. cardiff.ac.uk To improve efficiency and catalyst reusability, various heterogeneous catalysts have been developed. For example, Fe3O4@SnO2/SO4-2 has been used as a magnetic nanocatalyst for the solvent-free synthesis of α-aminophosphonates. The magnetic nature of the catalyst allows for easy separation from the reaction mixture and multiple reuse cycles without significant loss of activity. Another approach involves using L-cysteine functionalized magnetic nanoparticles as a reusable catalyst for synthesizing α-aminophosphonate derivatives bearing heterocyclic moieties like benzimidazole, theophylline, and adenine (B156593). rsc.org These methods highlight the design of robust and recyclable catalytic systems for producing valuable organophosphorus compounds. rsc.org
Functional Materials Engineering (Focus on Structural Design, not Performance Metrics)
Design Considerations for X-ray Contrast Agents Based on Phosphonate Scaffolds
The design of effective X-ray contrast agents hinges on incorporating elements with high atomic numbers (Z) to achieve significant X-ray attenuation. nih.gov Iodine (Z=53) is a commonly used element for this purpose. nih.gov Research into advanced contrast agents has explored the conjugation of iodinated aromatic compounds with other functional moieties to create targeted or specialized imaging agents.
A key design strategy involves creating non-ionic molecules to improve biocompatibility. The synthesis of compounds like dimethyl 2-acetoxy-2-(2,4-diiodo-5-aminophenyl)ethylphosphonate and dimethyl 2-acetoxy-2-(2,4,6-triiodo-3,5-diaminophenyl)ethylphosphonate serves as a model for this approach. ariel.ac.il These structures are meticulously designed to combine several key features:
High-Z Atoms: The phenyl ring is heavily substituted with two or three iodine atoms to maximize X-ray absorption.
Phosphonate Group: The phosphonate moiety can improve water solubility and offers potential sites for further functionalization or for targeting specific biological tissues.
Amino Group(s): The amino groups on the phenyl ring provide handles for creating peptidic derivatives, which can be used to target specific receptors or tissues. ariel.ac.il
By combining these structural elements, these phosphonate-based scaffolds pave the way for developing selective and effective X-ray contrast agents. ariel.ac.il
Integration into Polymeric Structures for Material Properties
The incorporation of aminophosphonate units into polymer backbones is a strategic approach to engineer materials with specific properties. The phosphonate group can enhance flame retardancy, adhesion, and biocompatibility.
Several synthetic strategies are employed to create these functional polymers:
Polymerization of Aminophosphonate-Containing Monomers: Novel methacrylates containing aminophosphonate groups can be synthesized and subsequently polymerized. researchgate.net Depending on the monomer structure and polymerization conditions (e.g., using AIBN as an initiator), either soluble or crosslinked polymers can be obtained. researchgate.net
Polyaddition Reactions: Polyphosphoesters containing aminophosphonate moieties can be synthesized through the addition of poly(oxyethylene H-phosphonate) to imines (Schiff bases), such as 9-anthrylidene-furfurylamine. doaj.orgresearchgate.net This method allows for the creation of biodegradable polymer carriers with pendant aminophosphonate groups. researchgate.net
Grafting onto Existing Polymers: Aminophosphonate groups can be grafted onto natural polymers like chitosan (B1678972). This is achieved through a multi-component reaction involving the chitosan backbone, an aldehyde (e.g., fluorobenzaldehyde), and a phosphorus source (e.g., triphenylphosphite). mdpi.com This modification introduces new functionalities to the biopolymer. mdpi.com
These synthetic routes demonstrate the deliberate structural design involved in creating advanced polymeric materials where the aminophosphonate moiety is a key functional component.
Bioorganic Chemistry and Mechanistic Studies (Focus on Molecular Design, not Clinical Outcomes)
Design Principles for Enzyme Inhibitors and Peptidomimetics
The design of enzyme inhibitors often relies on mimicking the transition state of the catalyzed reaction. α-Aminophosphonates are exceptionally well-suited for this role due to the tetrahedral geometry of the phosphorus atom. tandfonline.comresearchgate.net This structural feature allows them to act as stable analogues of the transient, high-energy tetrahedral intermediates formed during peptide bond hydrolysis. tandfonline.comresearchgate.netnih.govacs.org
Key Design Principles:
Transition-State Analogy: The core principle is the replacement of a planar carboxylate group in an amino acid or a peptide with a tetrahedral phosphonate group. This phosphonate moiety mimics the geometry of the transition state in reactions catalyzed by proteases, making these compounds potent competitive inhibitors. tandfonline.comnih.govacs.org
Bioisosterism: α-Aminophosphonates are considered bioisosteres of α-amino acids. researchgate.net This substitution is a powerful strategy in medicinal chemistry to create analogues with modified chemical properties but similar biological recognition.
Peptidomimicry: Aminophosphonic acids are used as building blocks to construct peptidomimetics. researchgate.net By incorporating an aminophosphonate unit in place of an amino acid within a peptide sequence, researchers can create molecules that retain the ability to bind to a target enzyme but are resistant to cleavage by peptidases. This enhances their stability and potential as therapeutic leads. Peptidyl H-phosphonates, for example, have been designed as competitive inhibitors of peptide deformylase, an essential bacterial enzyme. nih.govcapes.gov.br
The design of these inhibitors is highly modular. By varying the side chains and the peptide sequence into which the aminophosphonate is incorporated, it is possible to create highly potent and selective inhibitors for specific enzymes, such as zinc proteases like carboxypeptidase A. tandfonline.comnih.govacs.org
Molecular Basis of Ligand-Target Interaction (e.g., Theoretical Docking, Binding Mode Analysis)
Theoretical docking and binding mode analysis are powerful computational tools used to elucidate the molecular basis of how derivatives of this compound interact with biological targets. These studies provide critical insights into the binding affinities and specific interactions that govern the ligand-receptor relationship.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as binding energy. For instance, in studies involving α-aminophosphonate ligated metal complexes and their interaction with viral proteases, molecular docking has been employed to identify the most stable conformations and key binding residues. nih.gov A study on α-aminophosphonate ligated copper (II) complexes targeting SARS-CoV-2 proteases revealed that mononuclear species generally exhibited a higher binding affinity compared to their dinuclear counterparts. nih.gov
The analysis of the docking results highlights specific non-covalent interactions, such as hydrogen bonds and pi-sigma interactions, which are fundamental to the stability of the ligand-protein complex. nih.gov For example, one species showed a high binding affinity for the SARS-CoV-2 Omicron protease, with a binding energy of -5.9 kcal/mol, stabilized by both hydrogen bonding and pi-sigma interactions. nih.gov Natural Bond Orbital (NBO) analysis can further supplement these findings by detailing the intramolecular hyperconjugative interactions that contribute to the stability of the ligand itself. nih.gov
Table 1: Example of Molecular Docking Results for α-Aminophosphonate Ligated Complexes with SARS-CoV-2 Proteases
| Complex Species | Target Protease | Binding Energy (kcal/mol) | Key Interactions Noted |
| Species I (Mononuclear) | SARS-CoV-2 Omicron | -5.9 | Hydrogen Bonding, Pi-Sigma |
| Species II (Mononuclear) | SARS-CoV-2 Omicron | Lower than Species I | Not specified |
| Species III (Mononuclear) | SARS-CoV-2 Omicron | Lower than Species I | Not specified |
| Species IV (Dinuclear) | SARS-CoV-2 Omicron | Lower than Mononuclear | Not specified |
| Species V (Dinuclear) | SARS-CoV-2 Omicron | Lower than Mononuclear | Not specified |
This table is illustrative, based on findings that mononuclear species had higher binding affinity than dinuclear ones, with Species I showing the highest affinity. nih.gov
Scaffold Development for Structure-Activity Relationship Studies (without specific activity outcomes)
The this compound structure serves as a valuable and versatile scaffold for developing libraries of new compounds for structure-activity relationship (SAR) studies. The core structure features several points for chemical modification: the amino group, the aromatic ring, and the phosphonate ester groups. By systematically altering these components, researchers can synthesize a diverse range of analogues to probe how specific structural features influence interactions with a target.
The development of these scaffolds is often achieved through multi-component reactions, such as the Kabachnik-Fields reaction, which allows for the efficient, one-pot synthesis of α-aminophosphonates from an aldehyde, an amine, and a dialkyl phosphonate. researchgate.net This synthetic flexibility is crucial for SAR studies. For example, new classes of α-aminophosphonates have been created by incorporating various heterocyclic motifs, such as benzimidazole, theophylline, and adenine nucleobases, into the structure. researchgate.net This approach allows for the exploration of a wide chemical space and the investigation of the role of these specific heterocyclic systems in molecular recognition. The goal of this scaffold development is to generate a collection of structurally related molecules whose differential biological interactions can then be systematically evaluated to build a comprehensive SAR model.
Corrosion Inhibition Mechanisms (Focus on Adsorption and Theoretical Studies)
Derivatives of this compound are recognized as effective corrosion inhibitors for various metals, particularly for steel in acidic environments. kfupm.edu.saresearchgate.net The primary mechanism of their protective action involves the adsorption of the inhibitor molecules onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. researchgate.netoszk.hu These phosphonate-based compounds are effective chelating agents that bind strongly to metal ions. oszk.hu Theoretical studies, including quantum chemical calculations and molecular dynamics simulations, are instrumental in understanding these inhibition mechanisms at a molecular level. kfupm.edu.sa Potentiodynamic polarization studies often indicate that these compounds function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. kfupm.edu.sacsic.esrsc.org
Adsorption Characteristics on Metal Surfaces
The efficacy of a phosphonate-based corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface. This adsorption process creates a protective film that hinders corrosive attack. oszk.hu The nature of this adsorption can be investigated by fitting experimental data to various adsorption isotherms. Studies on α-aminophosphonates frequently show that their adsorption on steel surfaces conforms to models like the Langmuir or El-Awady adsorption isotherms. kfupm.edu.saresearchgate.netrsc.org
Adherence to these models typically suggests a chemical adsorption (chemisorption) process, where a coordinate bond is formed between the inhibitor molecule and the metal surface. researchgate.netrsc.org The presence of heteroatoms like nitrogen, oxygen, and phosphorus in the this compound structure, with their lone pairs of electrons, facilitates this strong coordination with the vacant d-orbitals of iron atoms on the steel surface. researchgate.net The introduction of a phosphonate group (–PO(OH)₂) into organic molecules has been shown to significantly improve their adsorption capacity on steel surfaces. researchgate.net This enhanced adsorption is attributed to the formation of stable coordination complexes with iron ions. researchgate.net
Table 2: Summary of Adsorption Characteristics for Aminophosphonate-based Inhibitors
| Characteristic | Description | Supporting Evidence |
| Adsorption Model | Langmuir Isotherm, El-Awady Isotherm kfupm.edu.saresearchgate.netrsc.org | Conformance of experimental data indicates monolayer adsorption on a homogeneous surface. |
| Type of Adsorption | Primarily Chemisorption rsc.org | Involves charge sharing or transfer from inhibitor molecules to the metal surface to form a coordinate bond. |
| Adsorption Centers | N, O, P atoms and π-electrons of the phenyl ring | These sites have high electron density and readily interact with vacant metal d-orbitals. |
| Protective Film | Forms a stable complex with metal ions (e.g., Fe²⁺) on the surface researchgate.netoszk.hu | Surface analysis techniques confirm the presence of an inhibitor film that acts as a physical barrier. |
Computational Modeling of Inhibitor-Surface Interactions
Computational chemistry provides profound insights into the interaction between inhibitor molecules and metal surfaces, corroborating experimental findings. kfupm.edu.sa Two primary methods used are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.
Density Functional Theory (DFT): DFT calculations are used to explore the relationship between the molecular structure of the inhibitor and its performance. kfupm.edu.sa By calculating quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and the dipole moment, researchers can predict the reactivity of the inhibitor molecule. A high E_HOMO value suggests a greater tendency to donate electrons to the metal surface, while a low E_LUMO value indicates a higher affinity for accepting electrons from the metal. These calculations help to identify the active sites in the molecule responsible for adsorption. kfupm.edu.sa
Molecular Dynamics (MD) Simulations: MD simulations are employed to model the adsorption behavior of inhibitor molecules on a specific metal surface, such as the Fe (110) plane, in a simulated corrosive environment. kfupm.edu.sarsc.org These simulations provide a dynamic picture of the inhibitor's orientation on the surface and can be used to calculate the interaction and binding energies between the inhibitor and the metal. rsc.org For example, simulations can show that the inhibitor molecules adsorb in a near-parallel orientation to the metal surface, maximizing surface coverage. The calculated adsorption energies from MD simulations often correlate well with experimentally determined inhibition efficiencies, providing a theoretical validation of the experimental results. kfupm.edu.sarsc.org
Future Research Directions and Outlook for Dimethyl 2 Aminophenyl Phosphonate
Emerging Synthetic Strategies for Highly Functionalized Aminophosphonates
The synthesis of α-aminophosphonates continues to be a dynamic area of research, with a strong emphasis on developing more efficient, sustainable, and versatile methodologies. A significant trend is the move towards "green" chemistry, which includes the use of environmentally benign catalysts, solvent-free reaction conditions, and alternative energy sources like microwave and ultrasound irradiation. scribd.comnih.gov
One of the key areas of development is the Kabachnik–Fields reaction, a three-component condensation of an amine, an oxo compound, and a dialkyl phosphite (B83602). nih.gov Recent advancements have focused on expanding the scope of this reaction through the use of novel catalysts. For instance, indium(III) complexes have been shown to efficiently catalyze the reaction under neat (solvent-free) conditions at room temperature, offering high yields. nih.gov Similarly, phenylboronic acid has been employed as a catalyst for solvent-free synthesis at elevated temperatures. nih.gov The aza-Pudovik reaction, which involves the addition of a dialkyl phosphite to an imine, represents another important route to α-aminophosphonates, with catalysts like tetramethylguanidine facilitating the reaction. nih.gov
A major focus in synthetic strategies is the development of asymmetric methods to produce enantiomerically pure aminophosphonates, which are crucial for pharmaceutical applications. mdpi.com This is often achieved through the use of chiral catalysts. For example, chiral binaphthyl-modified squaramide has been used for the enantioselective addition of diphenyl phosphite to imines, resulting in high yields and excellent enantioselectivities. mdpi.com Other successful approaches include the use of quinine-squaramide and saccharide-derived bifunctional amine-thiourea organocatalysts. mdpi.com
Furthermore, the introduction of fluorine atoms into the aminophosphonate structure is a growing area of interest due to the potential for enhanced biological activity. rsc.org New synthetic methodologies are being developed for the preparation of fluorinated aminophosphonates, including catalytic enantioselective reduction and addition reactions. rsc.org
The table below summarizes some of the emerging synthetic strategies for aminophosphonates:
| Synthetic Strategy | Catalyst/Conditions | Key Advantages |
| Kabachnik–Fields Reaction | Indium(III) complexes, Phenylboronic acid | High yields, solvent-free conditions nih.gov |
| aza-Pudovik Reaction | Tetramethylguanidine | Good yields for imine additions nih.gov |
| Asymmetric Synthesis | Chiral squaramides, Quinine-based catalysts | High enantioselectivity mdpi.com |
| Fluorinated Aminophosphonates | Catalytic enantioselective reduction | Access to potentially more bioactive compounds rsc.org |
| Microwave-assisted Synthesis | Catalyst-free, neat conditions | Rapid reaction times, eco-friendly nih.gov |
Advancements in Catalytic Applications and Process Optimization
Beyond their synthesis, aminophosphonates, including derivatives of Dimethyl (2-aminophenyl)phosphonate, are being explored for their own catalytic potential. The presence of both an amino group and a phosphonate (B1237965) group provides multiple coordination sites for metal ions, making them attractive ligands for catalysis.
Research is focused on optimizing catalytic processes that utilize aminophosphonate-based catalysts. This includes fine-tuning reaction conditions such as solvent, temperature, and catalyst loading to maximize product yield and minimize waste. scribd.com The reusability of these catalysts is a key aspect of process optimization, with studies showing that some catalysts can be used for multiple runs without a significant loss of activity. scribd.com
The development of heterogeneous catalysts, where the aminophosphonate ligand is immobilized on a solid support like silica (B1680970), is a promising direction. This facilitates easier separation of the catalyst from the reaction mixture, simplifying purification and reducing costs.
Integration with Supramolecular Chemistry and Nanotechnology
The ability of the aminophosphonate group to participate in hydrogen bonding and coordinate with metal ions makes this compound and related compounds excellent building blocks for supramolecular assemblies. The phosphonate group can form strong hydrogen bonds, including P=O∙∙∙H–O and P–O–H∙∙∙O=P interactions, which can be used to construct well-defined, ordered structures. nwhitegroup.com
In nanotechnology, aminophosphonates are being investigated for their role in the surface functionalization of nanoparticles. By attaching aminophosphonate ligands to the surface of nanoparticles, their solubility, stability, and biocompatibility can be modified. This opens up possibilities for their use in various applications, including drug delivery and medical imaging.
The self-assembly properties of these molecules are also being harnessed to create novel nanomaterials. For instance, the interplay of different non-covalent interactions can lead to the formation of complex architectures such as networks and frameworks. nwhitegroup.com
Frontier Research in Bio-inspired Molecular Design and Soft Matter Applications
Drawing inspiration from nature is a powerful approach in materials science. nih.govosti.gov The phosphonate group is a structural mimic of the phosphate (B84403) group found in many biological molecules, as well as the carboxylate group of amino acids. frontiersin.org This makes aminophosphonates, like this compound, ideal candidates for the design of bio-inspired materials.
In the field of soft matter, which includes materials like gels, liquid crystals, and polymers, aminophosphonates can be incorporated to impart specific functionalities. nih.gov Their ability to form hydrogen bonds and coordinate with metal ions can be used to control the self-assembly and mechanical properties of soft materials. This could lead to the development of "smart" materials that respond to external stimuli such as pH or the presence of specific ions.
Biology provides a rich source of inspiration for creating functional materials and systems that replicate the functions of biological tissues and processes. nih.govresearchgate.net The integration of aminophosphonates into bio-inspired designs could lead to advancements in areas such as regenerative medicine, where materials are needed to support cell growth and tissue regeneration. lbl.gov Additive manufacturing techniques are enabling the fabrication of complex, bio-inspired structures, further expanding the potential applications of these versatile compounds. nih.govresearchgate.net
Q & A
Q. What are the established synthetic routes for preparing Dimethyl (2-aminophenyl)phosphonate, and what key parameters influence yield?
this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-aminophenol derivatives with dimethyl phosphite in the presence of a base or catalyst. For example:
- Method from Gooßen & Dezfuli : Reacting 2-bromoaniline with diethyl phosphite under palladium catalysis yields analogous α-aminophosphonates . Adaptations using dimethyl phosphite and optimized stoichiometry (1:1.2 molar ratio of amine to phosphite) improve yields.
- Solvent and Temperature : Anhydrous toluene or THF under reflux (80–110°C) is typical, with reaction progress monitored via TLC .
- Catalysts : Lewis acids like Mg(ClO₄)₂ or iodine enhance electrophilicity of the carbonyl intermediate, accelerating condensation .
Q. Which analytical techniques are critical for characterizing this compound, and what structural insights do they provide?
- NMR Spectroscopy : ¹H and ³¹P NMR confirm the presence of the phosphonate group (δ ~20–25 ppm for ³¹P) and aromatic protons (δ 6.5–7.5 ppm for the 2-aminophenyl moiety) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., EI or ESI) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths (e.g., P–O ≈ 1.48 Å, P–C ≈ 1.80 Å) and tetrahedral geometry around phosphorus, critical for validating synthetic accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions (e.g., hydrolysis or oxidation) during synthesis?
- Moisture Control : Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of the phosphonate ester .
- Acid Scavengers : Add molecular sieves or triethylamine to neutralize HCl byproducts from condensation reactions .
- Low-Temperature Quenching : Terminate reactions at 0–5°C to minimize decomposition of diazo intermediates in related syntheses .
Q. What mechanistic insights explain contradictions in reported yields for similar α-aminophosphonates?
Discrepancies in yields (e.g., 74% vs. 97% for dimethyl phosphonate derivatives ) arise from:
- Steric Effects : Bulky substituents on the aryl group slow nucleophilic attack on the phosphorus center.
- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) on the aryl ring reduce reactivity, requiring harsher conditions .
- Catalyst Efficiency : Palladium vs. copper catalysts exhibit differing turnover frequencies in cross-coupling steps .
Q. What emerging applications does this compound have in materials science or catalysis?
- Polymer Doping : The amino and phosphonate groups enable functionalization of conductive polymers (e.g., polyaniline) for enhanced biocompatibility or conductivity .
- Ligand Design : Acts as a precursor for transition-metal ligands in catalysis, leveraging P=O and NH₂ groups for chelation .
- Enzyme Mimetics : Structural analogs inhibit proteases or phosphatases, studied via kinetic assays and molecular docking .
Q. How can computational methods (e.g., DFT) guide the design of derivatives with improved stability or reactivity?
- Transition-State Modeling : Predict activation barriers for phosphorylation steps to identify optimal leaving groups .
- Solvent Effects : COSMO-RS simulations screen solvents for solubility and reaction feasibility .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonding) to rationalize crystallization behavior .
Safety and Handling
Q. What are the key safety protocols for handling this compound in laboratory settings?
Q. How should stability and storage conditions be managed to prevent degradation?
- Storage : Keep in airtight containers under nitrogen at –20°C to inhibit hydrolysis .
- Light Sensitivity : Amber glass bottles reduce photodegradation risks .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported P–O bond lengths across crystallographic studies?
Variations in P–O bond lengths (1.48–1.52 Å) arise from:
- Crystal Packing : Hydrogen bonding (e.g., O–H⋯O) distorts bond metrics .
- Thermal Motion : Anisotropic displacement parameters in X-ray data affect precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
